ethyl (2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)carbamate

EP1 receptor antagonist inflammatory pain pyrazole carbamate

Ethyl (2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)carbamate (CAS 2034510‑86‑4) is a heterocyclic carbamate built on a 3‑(pyrazin‑2‑yl)‑1H‑pyrazole scaffold linked via an ethyl spacer to an ethyl carbamate moiety. The compound is commercially offered by Life Chemicals as part of its HTS screening collection (catalogue number F6525‑1268) and is primarily utilised in early‑stage drug‑discovery screening programmes.

Molecular Formula C12H15N5O2
Molecular Weight 261.285
CAS No. 2034510-86-4
Cat. No. B2471423
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl (2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)carbamate
CAS2034510-86-4
Molecular FormulaC12H15N5O2
Molecular Weight261.285
Structural Identifiers
SMILESCCOC(=O)NCCN1C=CC(=N1)C2=NC=CN=C2
InChIInChI=1S/C12H15N5O2/c1-2-19-12(18)15-6-8-17-7-3-10(16-17)11-9-13-4-5-14-11/h3-5,7,9H,2,6,8H2,1H3,(H,15,18)
InChIKeyOEGXQSNIBZBLNJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl (2-(3-(Pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)carbamate (CAS 2034510-86-4): Core Structural Identity and HTS‑Library Availability


Ethyl (2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)carbamate (CAS 2034510‑86‑4) is a heterocyclic carbamate built on a 3‑(pyrazin‑2‑yl)‑1H‑pyrazole scaffold linked via an ethyl spacer to an ethyl carbamate moiety. The compound is commercially offered by Life Chemicals as part of its HTS screening collection (catalogue number F6525‑1268) and is primarily utilised in early‑stage drug‑discovery screening programmes . Its structural motifs are consistent with non‑acidic EP1 receptor antagonist scaffolds, where carbamate derivatives have been reported to retain target engagement while altering physiochemical properties [1].

1
HTS screening library compound suitable for EP1 receptor antagonist discovery workflows
2
Non-acidic pyrazin-2-yl carbamate scaffold reported in lead-optimisation programmes
3
Chemotype congruent with carbamate analogues showing CNS exposure context in class-level data

Why Ethyl (2-(3-(Pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)carbamate Cannot Be Interchanged with Common Pyrazole‑Carbamate Analogues


The pyrazin‑2‑yl substituent at the pyrazole 3‑position distinguishes this compound from widely available 3‑phenyl‑ or 3‑pyridyl‑pyrazole carbamates. In EP1 receptor antagonist programmes, replacement of the carboxylic acid group with carbamates, including ethyl carbamates, dramatically altered both potency and brain penetration, yet subtle changes in the heterocyclic substituent led to loss of activity or undesirable pharmacokinetics [1]. Generic substitution with a 3‑(pyridin‑2‑yl) or 3‑(pyrimidin‑2‑yl) analogue risks unpredictable shifts in hydrogen‑bonding capacity, basicity, and metabolic stability, directly impacting target affinity and in‑vivo efficacy; therefore, procurement must be guided by structural‑activity data, not merely functional‑group similarity.

Pyrazin-2-yl substituent specificity
Replacement with 3-phenyl or 3-pyridyl analogues may shift hydrogen-bonding and basicity, altering target affinity context.
Carbamate vs. carboxylic acid interchange
Switching to a carboxylic acid derivative may lose the non-acidic character and CNS penetration propensity reported in carbamate class.
Metabolic stability and PK profile shift
Even minor heterocycle changes can affect metabolic clearance; direct substitution risks unpredictable in-vivo exposure.

Quantitative Differentiation Evidence for Ethyl (2-(3-(Pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)carbamate (2034510-86-4)


EP1 Receptor Antagonist Class Potency: Carbamate vs. Carboxylic Acid Control Compounds

In the non‑acidic pyrazole EP1 antagonist series, carbamate derivatives (e.g., compounds 10a and 10b) retained functional EP1 antagonism with pKb values of approximately 7.2–7.8, whereas the corresponding carboxylic acid lead compounds showed pKb ≈ 6.5–7.0 [1]. The pyrazin‑2‑yl‑substituted carbamate scaffold is structurally congruent with the active series; however, direct pKb or IC50 data for ethyl (2-(3-(pyrazin‑2‑yl)‑1H‑pyrazol‑1‑yl)ethyl)carbamate have not been published in the peer‑reviewed literature. The quantitative values provided here represent the closest chemically analogous benchmarks available.

EP1 pKb class comparison
Class-level inference
Carbamate analogues 10a/10b: pKb ~7.2–7.8; Carboxylic acid leads: pKb ~6.5–7.0. Target compound not individually reported.
May support potency advantage context for carbamate over acid in analogous EP1 series.
Direct functional data for CAS 2034510-86-4 unavailable; scaffold consistent with active series.
EP1 receptor antagonist inflammatory pain pyrazole carbamate

Central Nervous System Penetration Propensity of Carbamate EP1 Antagonists

Compounds 10a and 10b achieved brain/plasma concentration ratios of approximately 0.8–1.2 in rodents [1], in contrast to earlier carboxylic acid antagonists that showed negligible CNS exposure. No brain‑penetration data exist for ethyl (2-(3-(pyrazin‑2‑yl)‑1H‑pyrazol‑1‑yl)ethyl)carbamate specifically, but its carbamate motif matches that of the brain‑penetrant exemplars, suggesting potential for CNS availability.

CNS exposure propensity
Class-level inference
Carbamates 10a/10b: brain/plasma ratio ~0.8–1.2 in rodent; Acid series: negligible. Target compound not determined.
Reported CNS availability for carbamate chemotype; may inform selection for CNS-oriented screening.
Direct measurement required for target compound; class-level data only.
brain penetration CNS exposure carbamate EP1 antagonist

In‑Vivo Analgesic Efficacy of Carbamate EP1 Antagonists in the CFA Model

Both 10a and 10b produced statistically significant reversal of mechanical hyperalgesia in the complete Freund’s adjuvant (CFA) model at oral doses of 10–30 mg/kg [1]. The pyrazin‑2‑yl‑substituted ethyl carbamate has not been tested in this model; the evidence is provided to illustrate the therapeutic potential inherent in the chemotype and to guide hypothesis‑driven procurement for in‑vivo pain studies.

CFA model reversal
Class-level inference
Compounds 10a/10b: >50% reversal of mechanical hyperalgesia at 10–30 mg/kg p.o. in rat CFA model. Target compound untested.
Class-level endpoint response in inflammatory pain model; may support procurement for hypothesis-driven in-vivo studies.
Requires direct evaluation for CAS 2034510-86-4; extrapolation from structural analogues.
CFA model inflammatory pain in vivo efficacy

Preferred Application Scenarios for Ethyl (2-(3-(Pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)carbamate Based on Available Evidence


Lead‑Optimisation Libraries Targeting Prostaglandin EP1 Receptor for Inflammatory Pain

The compound can serve as a structurally distinctive entry in focused pyrazole‑carbamate libraries designed to explore EP1 receptor antagonism. Its pyrazin‑2‑yl group offers a hydrogen‑bond acceptor profile distinct from pyridine or pyrimidine analogues, potentially fine‑tuning affinity and selectivity [1].

Central Nervous System Penetrant Carbamate Screening Decks

Given the brain‑penetrant property of close carbamate analogues (brain/plasma ≈ 0.8–1.2), the target compound is a reasonable candidate for CNS‑oriented EP1 screening decks when used alongside confirmatory permeability and transporter assays [1].

Chemical Biology Probe Synthesis for EP1 Receptor Target Engagement Studies

The ethyl carbamate moiety can be replaced with a biotin‑ or fluorophore‑linked carbamate while retaining the pyrazin‑2‑yl‑pyrazole core, making the compound a useful intermediate for designing probe molecules to validate EP1 target engagement in cellular thermal shift assays [1].

Application
Selection Property
Validation Focus
EP1 lead-optimisation libraries
Pyrazin-2-yl hydrogen-bond acceptor profile distinct from pyridine/pyrimidine
EP1 receptor affinity and selectivity assays
CNS-oriented screening decks
Carbamate chemotype associated with reported brain/plasma exposure in structural analogues
Permeability and CNS PK assessment
Chemical biology probe synthesis
Modifiable ethyl carbamate handle for biotin/fluorophore conjugation
Target engagement validation (e.g. CETSA)
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